2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Overview
Description
2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12963444 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Applications
Benzothiazole derivatives, including compounds like "2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide," have been extensively explored for their broad spectrum of biological and pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor properties.
- Anticancer Activity : Benzothiazoles are particularly highlighted for their potential as antitumor agents. The simple structure of 2-arylbenzothiazoles, for instance, is under investigation for cancer treatment due to their ability to act as ligands for various biomolecules. This has spurred medicinal chemists towards developing new therapies for ailments, especially targeting cancer (Kamal, Hussaini, & Malik, 2015).
- Synthetic Methodologies and Biological Importance : The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBT and UBT) have been extensively reviewed, showcasing their importance in medicinal chemistry. Compounds such as Frentizole, a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, exemplify the therapeutic applications of benzothiazole derivatives. Additionally, UBTs like Bentaluron and Bethabenthiazuron have been used as fungicides and herbicides, highlighting the chemical versatility and utility of benzothiazole derivatives in various domains (Rosales-Hernández et al., 2022).
Structural Modifications for Chemotherapeutic Applications
Recent research has focused on the structural modifications of the benzothiazole scaffold to develop new antitumor agents. The promising biological profiles and ease of synthetic accessibility of benzothiazole derivatives make them attractive candidates for the design and development of novel chemotherapeutics. This involves not only creating new benzothiazole compounds but also exploring benzothiazole conjugates for potential synergistic effects in cancer treatment (Ahmed et al., 2012).
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-13(12-8-4-3-5-9-12)16(20)19-17-18-14-10-6-7-11-15(14)21-17/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUCRERNUCNNDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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